![molecular formula C16H16N2O B7457769 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7457769.png)
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone, also known as GW0742, is a synthetic chemical compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, metabolic disorders, and cancer.
Mechanism of Action
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone exerts its effects by binding to and activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, while decreasing the expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to have a number of biochemical and physiological effects in animal models and cell cultures. It has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in obese mice. It has also been found to reduce atherosclerosis and improve cardiac function in animal models of cardiovascular disease. In addition, 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has several advantages as a research tool, including its high potency and selectivity for PPARδ, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and related compounds. One area of interest is the potential use of PPARδ agonists in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the role of PPARδ in cancer development and progression, and the potential use of PPARδ agonists as anti-cancer agents. Further research is also needed to elucidate the molecular mechanisms underlying the effects of 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and to identify novel PPARδ agonists with improved efficacy and safety profiles.
Synthesis Methods
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitrobenzoic acid with 6-methylpyridin-3-ylmethanol, followed by reduction and cyclization reactions. The final product is obtained in high purity and yield, making it suitable for further research and development.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. It has been shown to activate PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to improve insulin sensitivity, reduce lipid accumulation, and promote fatty acid oxidation in animal models of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-8-9-14(11-17-12)16(19)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGPBFAYZWMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.